Methyl (4-chlorophenyl)(piperazin-1-yl)acetate
Description
Methyl (4-chlorophenyl)(piperazin-1-yl)acetate is a piperazine-derived compound characterized by a 4-chlorophenyl group attached to the piperazine ring via an acetate ester linkage. Piperazine derivatives are widely studied for their diverse pharmacological activities, including cytotoxic, antimicrobial, and antihistaminic effects . Its methyl ester group may influence metabolic stability and solubility compared to free acids or other ester derivatives.
Properties
IUPAC Name |
methyl 2-(4-chlorophenyl)-2-piperazin-1-ylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O2/c1-18-13(17)12(16-8-6-15-7-9-16)10-2-4-11(14)5-3-10/h2-5,12,15H,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEHFYAQJHKFHTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=C(C=C1)Cl)N2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution of Halogenated Esters with Piperazine Derivatives
One common preparation method involves the reaction of methyl α-bromo(4-chlorophenyl)acetate with piperazine or substituted piperazine derivatives under basic conditions. This method typically uses potassium carbonate or sodium bicarbonate as the base in a polar solvent such as methanol or acetonitrile.
- 1-(3-chlorophenyl) piperazin-2-one hydrochloride (or piperazine) is reacted with methyl α-bromo(4-chlorophenyl)acetate in methanol.
- Sodium bicarbonate or potassium carbonate is added to neutralize the generated acid.
- The mixture is stirred and heated at about 80°C for 6 hours.
- After reaction completion, solids are filtered, and the product is extracted and purified by washing and crystallization.
This method yields methyl 2-(4-chlorophenyl)-2-(piperazin-1-yl)acetate derivatives with good purity and yield.
Alkylation of Piperazine with Haloalkoxyacetate Esters
Another approach involves alkylation of 1-[(4-chlorophenyl)(phenyl)methyl]piperazine with haloalkoxyacetate esters such as methyl (2-chloroethoxy)acetate or bromoethanol derivatives in the presence of potassium carbonate.
- The piperazine derivative is dissolved in acetonitrile.
- Potassium carbonate is added as a base.
- The haloalkoxyacetate (e.g., 1-bromoacetic acid or methyl (2-chloroethoxy)acetate) is added dropwise.
- The reaction mixture is refluxed for 2 to 5 hours.
- After completion, the solvent is removed, and the product is extracted with ethyl acetate, washed, dried, and purified by column chromatography or crystallization.
This method produces intermediates such as 2-[4-((4-chlorophenyl)(phenyl)methyl)-piperazin-1-yl]ethanol, which can subsequently be converted to the target ester.
Hydrolysis and Conversion to Acid or Salt Forms
The methyl ester intermediate can be hydrolyzed to the corresponding acid or salt by acid or base hydrolysis.
- Acid hydrolysis is generally preferred, using aqueous sulfuric acid, hydrochloric acid, or hydrobromic acid.
- The hydrolysis temperature ranges from about 20°C to 130°C, commonly around 80-85°C.
- The hydrolysis yields the free acid or its pharmaceutically acceptable salts such as dihydrochloride.
- Byproducts such as benzyl amine or phenylethyl amine formed during hydrolysis can be recovered and recycled to improve process efficiency.
Cyclization and Condensation Reactions
Some synthetic routes involve cyclization steps where piperazine derivatives are reacted with aryl halides or sulfonates under reflux in solvents like toluene, benzene, or N,N-dimethylformamide (DMF).
- The reaction involves condensation of compounds bearing leaving groups such as chlorine, bromine, iodine, or sulfonyloxy groups with piperazine.
- Organic or inorganic bases such as triethylamine, diisopropylethylamine, sodium carbonate, or potassium carbonate are used.
- Reaction temperatures vary from 15°C to 145°C, optimally around 120-130°C.
- These steps afford intermediates that can be further processed to the target methyl ester.
Summary Table of Preparation Methods
Research Findings and Yields
- The alkylation and nucleophilic substitution steps typically give moderate to high yields (up to 82% reported for some intermediates).
- Hydrolysis steps yield the acid or salt in yields around 70%, with improved processes reporting up to 70% isolated yield of dihydrochloride salt.
- Overall synthetic routes vary in efficiency; some older methods report overall yields as low as 10.6% for the final acid dihydrochloride salt, while newer optimized processes improve this significantly.
- The choice of base and solvent, reaction temperature, and purification methods strongly influence yield and purity.
- Recovery and recycling of byproducts such as amines enhance process sustainability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Methyl (4-chlorophenyl)(piperazin-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chlorine atom in the 4-chlorophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Chemistry
- Building Block for Synthesis : The compound serves as a versatile building block in organic synthesis, enabling the creation of more complex molecules. Its structure allows for various functional group transformations, including oxidation, reduction, and nucleophilic substitution.
| Reaction Type | Common Reagents | Products |
|---|---|---|
| Oxidation | Potassium permanganate, CrO3 | Ketones, Carboxylic acids |
| Reduction | LiAlH4, NaBH4 | Alcohols |
| Substitution | NaOMe, KOtBu | Modified piperazine derivatives |
Biology
- Receptor Binding Studies : Methyl (4-chlorophenyl)(piperazin-1-yl)acetate is utilized in studies examining its interaction with various receptors. Its ability to bind selectively to certain receptors makes it valuable for understanding receptor pharmacology.
- Enzyme Inhibition : The compound has been investigated for its potential to inhibit specific enzymes, which can lead to insights into metabolic pathways and therapeutic targets.
Medicine
- Therapeutic Research : There is ongoing research into the therapeutic effects of this compound. It has been linked to the development of new drugs, particularly in treating allergic conditions due to its structural similarity to known antihistamines like cetirizine.
Case Study 1: Receptor Interaction Analysis
A study conducted on the binding affinity of this compound to H1 histamine receptors demonstrated significant inhibition of receptor activity at low concentrations, suggesting its potential as an antihistaminic agent.
Case Study 2: Synthesis Optimization
Research focused on optimizing the synthesis route of this compound revealed that using continuous flow reactors could enhance yield and reduce reaction times compared to traditional batch methods.
Mechanism of Action
The mechanism of action of methyl (4-chlorophenyl)(piperazin-1-yl)acetate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, inhibiting their activity. This interaction can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following table summarizes key structural and physicochemical differences between Methyl (4-chlorophenyl)(piperazin-1-yl)acetate and related piperazine derivatives:
*Calculated based on molecular formula C₁₃H₁₅ClN₂O₂.
Key Comparative Insights:
Substituent Effects: Halogenation: The 4-chlorophenyl group in the target compound enhances lipophilicity and receptor affinity compared to non-halogenated analogs like Methyl 2-(4-benzylpiperazin-1-yl)acetate . Ester Variations: Methyl esters (target compound) are generally more hydrolytically stable than ethyl or glycerol esters (e.g., Cetirizine Impurity 21 HCl), which may degrade faster in vivo .
Salt Forms: Dihydrochloride or oxalate salts (e.g., compounds in ) increase water solubility, whereas the free base or methyl ester forms are more lipid-soluble.
Biological Relevance: Pharmaceutical Impurities: Compounds like Ethyl 2-[2-{4-[(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl}ethoxy]acetate are linked to Cetirizine synthesis, suggesting the target compound could be a precursor or analog in antihistamine development . Cytotoxic Potential: Piperazine derivatives with dual chlorophenyl groups (e.g., compound 5 in ) show cytotoxic activity, hinting at possible applications for the target compound in oncology after further study.
Biological Activity
Methyl (4-chlorophenyl)(piperazin-1-yl)acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, drawing from various research studies and findings.
Chemical Structure and Properties
The molecular formula of this compound is C₁₃H₁₇ClN₂O₂. The presence of a piperazine ring and a chlorinated phenyl group contributes to its unique pharmacological properties. The chlorine atom may influence the compound's interaction with biological targets, potentially enhancing its efficacy in specific applications.
Synthesis Methods
The synthesis of this compound typically involves the following steps:
- Reagents : Piperazine derivatives are reacted with acetic acid derivatives.
- Conditions : Common methods include refluxing in acetonitrile with potassium carbonate as a base.
- Mechanism : The reaction proceeds through nucleophilic substitution followed by esterification.
Antihistaminic Properties
This compound exhibits notable antihistaminic activity. It functions primarily as an antagonist at histamine receptors, which alleviates symptoms associated with allergic reactions such as rhinitis and urticaria. Its structural characteristics enhance its potency and selectivity towards specific histamine receptor subtypes.
Cytotoxicity Studies
Research has demonstrated that derivatives of this compound possess cytotoxic effects against various cancer cell lines:
- Cell Lines Tested :
- HT-29 (colon cancer)
- A549 (lung cancer)
- MRC-5 (normal fetal lung fibroblasts)
Using the MTT colorimetric assay, compounds derived from this class have shown significant cytotoxicity against cancerous cells while exhibiting lower toxicity towards normal cells .
Comparative Biological Activity
The following table summarizes the biological activities of this compound compared to related compounds:
| Compound Name | Biological Activity | Notes |
|---|---|---|
| This compound | Antihistaminic, Cytotoxic | Effective against specific cancer cell lines |
| Methyl (4-fluorophenyl)(piperazin-1-yl)acetate | Neuropharmacological | Antagonist at serotonin receptors |
| Methyl (3-fluorophenyl)(piperazin-1-yl)acetate | Antiproliferative | Potential for anti-cancer applications |
The mechanism by which this compound exerts its biological effects is primarily through receptor antagonism:
- Histamine Receptor Antagonism : By blocking histamine receptors, the compound mitigates allergic responses.
- Cytotoxic Mechanisms : It may induce apoptosis in cancer cells through various pathways, including the inhibition of cell proliferation and induction of cell cycle arrest .
Case Studies and Research Findings
Several studies have highlighted the pharmacological potential of this compound:
- Anticancer Activity : A study demonstrated that derivatives exhibited significant anticancer activity against multiple cell lines, suggesting a promising avenue for therapeutic development .
- Antibacterial Properties : Some derivatives showed moderate antibacterial activity against strains like Salmonella typhi and Bacillus subtilis, indicating potential as antimicrobial agents .
- Enzyme Inhibition : Research indicated that certain piperazine derivatives could act as effective inhibitors of acetylcholinesterase, further expanding their pharmacological profile .
Q & A
Q. What analytical methods are recommended for assessing the purity of Methyl (4-chlorophenyl)(piperazin-1-yl)acetate in academic research?
To ensure purity, reverse-phase HPLC with UV detection is widely used. A validated method involves a mobile phase of methanol and sodium acetate buffer (pH 4.6) in a 65:35 ratio, as described in USP pharmacopeial guidelines . Molecular weight verification via mass spectrometry (e.g., LCMS-ESI) and comparison to reference standards (e.g., Cetirizine-related impurities) is critical for structural confirmation . Additionally, ensure compliance with USP naming conventions and molecular weight adjustments (e.g., 506.97 vs. 506.98) to align with IUPAC standards .
Q. What safety protocols should be followed when handling this compound?
Key precautions include:
- Storage : In a dry, ventilated environment at 2–8°C, protected from light and moisture .
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose of as hazardous waste .
- Ventilation : Use fume hoods to prevent inhalation of dust or vapors .
Q. How is this compound synthesized, and what intermediates are critical?
A common route involves coupling 4-chlorophenyl acetic acid derivatives with piperazine via nucleophilic substitution. Key intermediates include ethyl 2-[2-{4-[(4-chlorophenyl)phenylmethyl]piperazin-1-yl}ethoxy]acetate, which is later hydrolyzed to the target compound . Reaction optimization (e.g., solvent choice, temperature) is crucial to minimize byproducts like ethyl ester impurities .
Advanced Research Questions
Q. What strategies enable selective modification of the piperazine ring to study structure-activity relationships (SAR)?
- Substitution Reactions : Introduce substituents at the piperazine nitrogen using alkyl halides or aryl sulfonates. For example, 4-(4-fluorobenzyl)piperazine derivatives have been used to enhance kinase inhibition .
- Oxidation/Reduction : Convert the piperazine ring to N-oxides or reduce nitro groups to amines for functional group diversification .
- Fragment-Based Design : Incorporate pharmacophores like 4-fluorobenzyl groups to improve target binding .
Q. How can researchers identify and quantify impurities such as ethyl ester derivatives in synthetic batches?
- Chromatographic Profiling : Use HPLC with UV detection (λ = 230 nm) and reference standards like Cetirizine Dihydrochloride Impurity C (CAS 246870-46-2) .
- Mass Spectrometry : LCMS-ESI (e.g., [M+H]+ at m/z 523.3) helps detect trace impurities like PEG esters or hydrolyzed byproducts .
- NMR Analysis : Compare aromatic proton shifts to distinguish between methyl and ethyl ester impurities .
Q. What computational approaches are used to predict the physicochemical properties of this compound?
- Molecular Dynamics (MD) Simulations : Model solvation effects and stability in aqueous/organic solvents .
- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .
- ADMET Prediction : Tools like SwissADME estimate logP (2.8–3.2) and solubility to guide formulation studies .
Q. Methodological Notes
- Contradictions in Data : Molecular weight discrepancies (e.g., 506.97 vs. 506.98) highlight the need to cross-verify with IUPAC guidelines .
- Advanced Techniques : X-ray crystallography (e.g., Acta Crystallographica data) resolves structural ambiguities in piperazine derivatives .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
